Heck Activity vs Cyclohexyl-Substituted Analogs
Within the aminophosphine complex series [(P{(NC₅H₁₀)₃₋ₙ(C₆H₁₁)ₙ})₂Pd(Cl)₂] (where n = 0–3), the target compound (n = 0, three P–N bonds per ligand) exhibits the highest Heck catalytic activity at 100 °C, whereas a significant successive drop in activity occurs as piperidinyl groups are replaced with cyclohexyl groups, with the fully cyclohexyl-substituted complex (n = 3) being essentially inactive under the applied reaction conditions [1]. This activity gradient was experimentally confirmed to result from the least stability toward protons enabling most facile palladium nanoparticle formation [2].
| Evidence Dimension | Catalytic activity in Heck reaction |
|---|---|
| Target Compound Data | Highly active at 100 °C; most active within series |
| Comparator Or Baseline | n = 1: significant activity drop; n = 2: further drop; n = 3 (tricyclohexylphosphine complex): essentially inactive |
| Quantified Difference | Qualitative ranking established: n=0 >> n=1 > n=2 >> n=3 (inactive) |
| Conditions | Heck reaction, 100 °C or below |
Why This Matters
This ligand-specific activity ranking enables rational catalyst selection: the target compound uniquely delivers high Heck activity under mild thermal conditions where cyclohexyl-substituted analogs either underperform or fail completely.
- [1] Oberholzer M, Frech CM. Mizoroki–Heck reactions catalyzed by palladium dichloro-bis(aminophosphine) complexes under mild reaction conditions. The importance of ligand composition on the catalytic activity. Green Chem. 2013;15:1678–1686. doi:10.1039/C3GC40493E View Source
- [2] Oberholzer M, Frech CM. Mizoroki-heck cross-coupling reactions catalyzed by dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium under mild reaction conditions. J Vis Exp. 2014;(85):51444. doi:10.3791/51444 View Source
